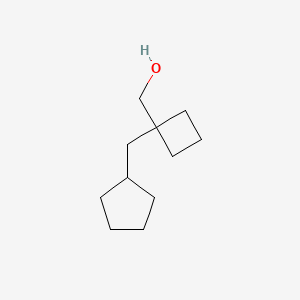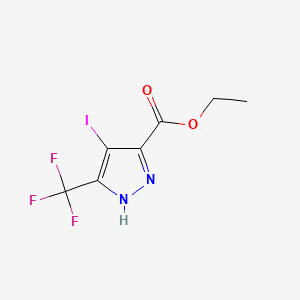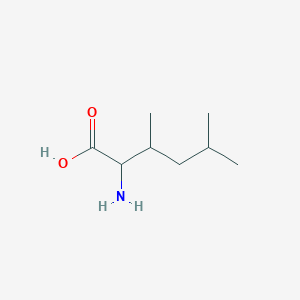
4-(2-Aminobutoxy)butanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminobutoxy)butanoic acid hydrochloride is a chemical compound with the molecular formula C8H18ClNO3 and a molecular weight of 211.6864 . This compound is known for its unique structure, which includes an aminobutoxy group attached to a butanoic acid backbone. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 4-(2-Aminobutoxy)butanoic acid hydrochloride typically involves several steps. One common method includes the reaction of butanoic acid with an aminobutoxy compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield .
Analyse Des Réactions Chimiques
4-(2-Aminobutoxy)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler compounds or alter its functional groups.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
4-(2-Aminobutoxy)butanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers use it to study biochemical pathways and interactions due to its unique structure.
Mécanisme D'action
The mechanism of action of 4-(2-Aminobutoxy)butanoic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4-(2-Aminobutoxy)butanoic acid hydrochloride can be compared with other similar compounds, such as:
4-(2-Aminobutoxy)butanoic acid: Lacks the hydrochloride group, which may affect its solubility and reactivity.
2-Aminobutoxybutanoic acid derivatives:
Propriétés
Formule moléculaire |
C8H18ClNO3 |
|---|---|
Poids moléculaire |
211.68 g/mol |
Nom IUPAC |
4-(2-aminobutoxy)butanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO3.ClH/c1-2-7(9)6-12-5-3-4-8(10)11;/h7H,2-6,9H2,1H3,(H,10,11);1H |
Clé InChI |
MESASZXHWWHNLD-UHFFFAOYSA-N |
SMILES canonique |
CCC(COCCCC(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine](/img/structure/B13626335.png)






![Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate](/img/structure/B13626407.png)



